molecular formula C16H17FN4 B2397872 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2308251-83-2

5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B2397872
CAS No.: 2308251-83-2
M. Wt: 284.338
InChI Key: BNYSMZFUJDHTEZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound featuring a pyrrole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of 5-fluoropyrimidine derivatives, which are then subjected to cyclization reactions to form the fused pyrrole-pyrimidine structure. Key reagents often include fluorinated pyrimidines, phenyl derivatives, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrole-pyrimidine compounds .

Scientific Research Applications

5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine apart is its unique fused ring structure, which combines the properties of both pyrrole and pyrimidine rings.

Properties

IUPAC Name

5-(5-fluoropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4/c17-14-6-18-16(19-7-14)21-10-12-8-20(9-13(12)11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYSMZFUJDHTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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